molecular formula C19H20N2O3 B5810209 N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B5810209
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: NKJONJWPNGHYFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for cancer cell survival and proliferation. This results in the induction of apoptosis and cell cycle arrest in cancer cells. N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide also inhibits the activity of ITK and TEC kinase, which are involved in T-cell signaling pathways.
Biochemical and Physiological Effects
N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have immunomodulatory effects, such as the inhibition of T-cell proliferation and cytokine production. In addition, N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent activity against BTK and other kinases involved in cancer cell proliferation and survival. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potential for off-target effects, as it also inhibits other kinases involved in immune cell signaling pathways. This may limit its use in combination with other immunomodulatory agents.

Zukünftige Richtungen

There are several future directions for the development of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment with BTK inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors and overcome resistance mechanisms. Additionally, the optimization of dosing schedules and the evaluation of long-term safety and efficacy in clinical trials will be important for the successful development of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors.
Conclusion
In conclusion, N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK and other kinases involved in cancer cell proliferation and survival. N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has the potential to be developed for the treatment of various types of cancer, and future research will focus on optimizing its dosing schedule, identifying biomarkers for response, and developing combination therapies.

Synthesemethoden

The synthesis of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of triethylamine. The resulting intermediate is then treated with acetic anhydride and triethylamine to afford the final product. This synthesis method has been optimized to provide high yields of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide with good purity.

Wissenschaftliche Forschungsanwendungen

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have activity against other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in immune cell signaling pathways.

Eigenschaften

IUPAC Name

N,7,7-trimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2)10-15-13(16(22)11-19)9-14(17(23)20-3)18(24)21(15)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJONJWPNGHYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,7,7-trimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.